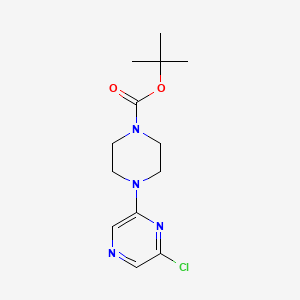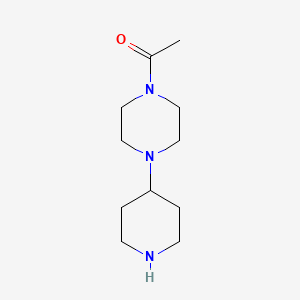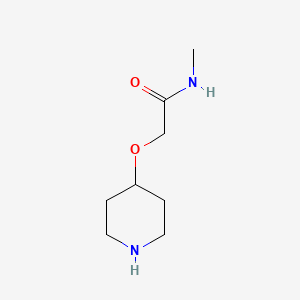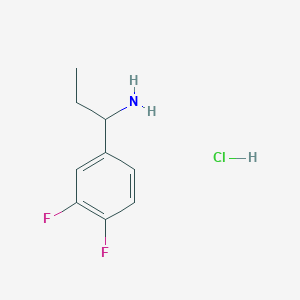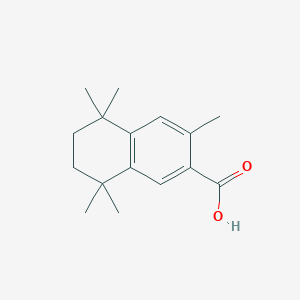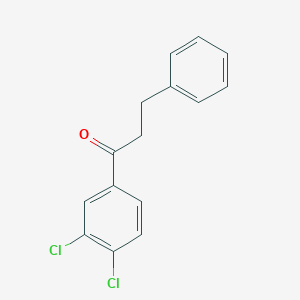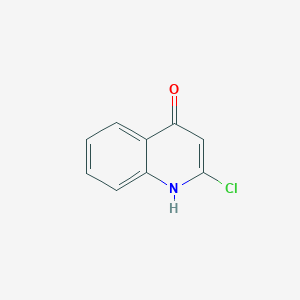
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is C5H4ClFN2S . It has a molecular weight of 178.61500 . The exact mass is 177.97700 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are as follows :Unfortunately, the density, boiling point, melting point, and flash point are not available .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations and Molecular Docking
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine derivatives are significant in medicinal and pharmaceutical applications. Studies have used quantum chemical calculations (Ab Initio & DFT) and molecular docking to understand their structural and interaction properties. For example, Gandhi et al. (2016) utilized these methods for analyzing pyrimidine derivatives, highlighting their role in intermolecular interactions and their potential as drugs (Gandhi et al., 2016).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of various pyrimidine derivatives, including 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, have been a subject of research. Studies like those conducted by Mo et al. (2007) provide insights into the crystal structures of these compounds, which is crucial for understanding their chemical and biological properties (Mo et al., 2007).
Biological Activities and Applications
Research has also focused on the biological activities of pyrimidine derivatives. For instance, Bobek et al. (1975) investigated the biological activity of 5-fluoro-4'-thiouridine and related nucleosides, indicating the potential therapeutic applications of these compounds (Bobek et al., 1975). Another study by Briel et al. (2002) described the synthesis of various pyrimidine compounds and explored their reactions, contributing to the understanding of their potential in medicinal chemistry (Briel et al., 2002).
Antitumor Activity and Chemotherapy
Additionally, the potential antitumor activity of pyrimidine derivatives has been explored. Rosowsky et al. (1981) synthesized a pyrimidine acyclonucleoside derivative and evaluated its efficacy against leukemia cells, highlighting its potential in cancer treatment (Rosowsky et al., 1981).
Spectroscopic and Vibrational Analysis
Spectroscopic investigations, such as FT-IR and FT-Raman studies, have been conducted on pyrimidine derivatives. Alzoman et al. (2015) performed a detailed analysis of a pyrimidine compound, providing valuable information on its chemical characteristics and potential applications in drug design (Alzoman et al., 2015).
Safety and Hazards
The safety information for 2-Chloro-5-fluoro-4-(methylsulphanyl)pyrimidine, a similar compound, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-chloro-5-fluoro-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYZGXKPJZPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577162 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |
CAS RN |
6096-45-3 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


